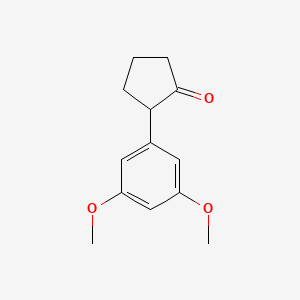![molecular formula C11H17Cl2N2O3P B14383631 Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate CAS No. 89822-81-1](/img/structure/B14383631.png)
Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate is an organic compound that features a phosphonate group bonded to a 2,4-diaminophenylmethyl moiety and two 2-chloroethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate typically involves the reaction of 2,4-diaminophenylmethanol with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate phosphorochloridate, which is then reacted with 2-chloroethanol to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The 2-chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphonates, depending on the nucleophile used.
科学的研究の応用
Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound can be used to study the effects of phosphonates on biological systems, including enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of flame retardants and plasticizers.
作用機序
The mechanism of action of Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can form covalent bonds with these molecules, leading to the inhibition of enzyme activity or disruption of DNA replication. The molecular targets include enzymes involved in phosphorylation and DNA polymerases.
類似化合物との比較
Similar Compounds
Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl groups, used as a solvent and in organic synthesis.
Bis(2-chloroethyl) disulfide: A disulfide compound with two 2-chloroethyl groups, known for its use in chemical warfare.
Bis(2-chloroethyl) (2,4-dichlorobenzyl)phosphonate: A phosphonate compound with similar structural features.
Uniqueness
Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate is unique due to the presence of the 2,4-diaminophenylmethyl moiety, which imparts specific biological activity and potential therapeutic applications. This distinguishes it from other similar compounds that may lack this functional group and, consequently, its unique properties.
特性
CAS番号 |
89822-81-1 |
|---|---|
分子式 |
C11H17Cl2N2O3P |
分子量 |
327.14 g/mol |
IUPAC名 |
4-[bis(2-chloroethoxy)phosphorylmethyl]benzene-1,3-diamine |
InChI |
InChI=1S/C11H17Cl2N2O3P/c12-3-5-17-19(16,18-6-4-13)8-9-1-2-10(14)7-11(9)15/h1-2,7H,3-6,8,14-15H2 |
InChIキー |
FZFSTUHVAQOGFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)N)CP(=O)(OCCCl)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate](/img/structure/B14383552.png)
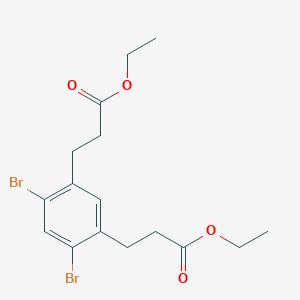
![3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate](/img/structure/B14383558.png)

![Methyl [2-(hydroxyimino)propyl]phosphonate](/img/structure/B14383564.png)
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-7-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14383575.png)
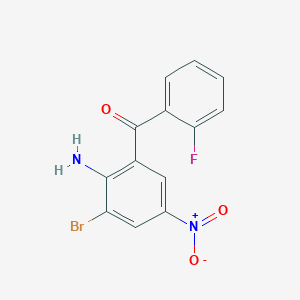
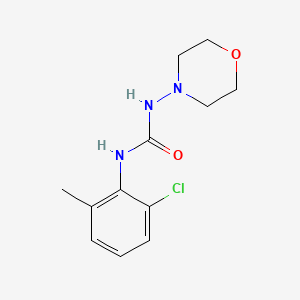
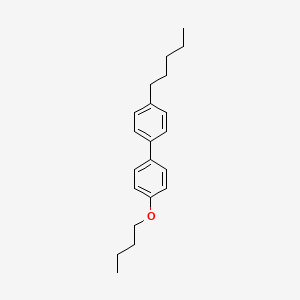

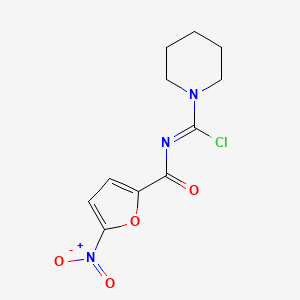
![3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride](/img/structure/B14383617.png)
![N,N'-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine](/img/structure/B14383628.png)
